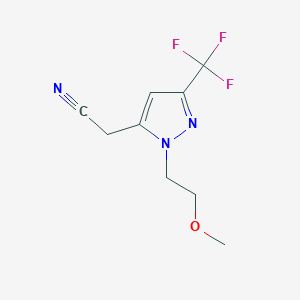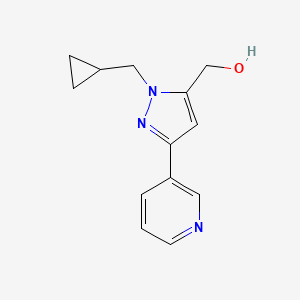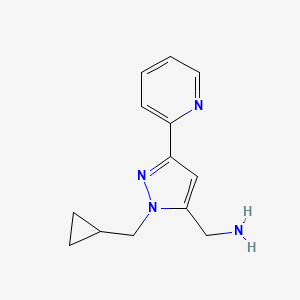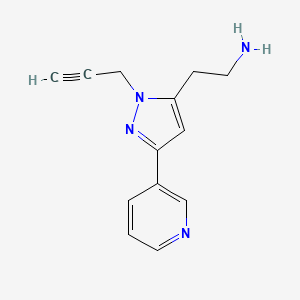![molecular formula C12H17N3 B1480893 6-Cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazol CAS No. 2098023-58-4](/img/structure/B1480893.png)
6-Cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibiotika und Antituberkulosemittel
Imidazol-Derivate, einschließlich 6-Cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazol, wurden auf ihr Potenzial zur Behandlung von Infektionskrankheiten untersucht. Sie zeigen eine breite Palette biologischer Aktivitäten, wie z. B. antibakterielle und antimykobakterielle Wirkungen . Insbesondere wurden Verbindungen mit dem Imidazo[1,2-b]pyrazol-Rest synthetisiert und auf ihre Antituberkulose-Aktivität gegen Mycobacterium tuberculosis untersucht, wobei vielversprechende Ergebnisse bei der Hemmung des Bakterienwachstums erzielt wurden.
Landwirtschaft: Pestizide und Herbizide
Der Imidazolring ist aufgrund seiner bioaktiven Eigenschaften eine Kernstruktur in vielen Agrochemikalien. Derivate von this compound könnten möglicherweise als wirksame Pestizide oder Herbizide dienen. Ihr antimikrobielles Potenzial legt nahe, dass sie Nutzpflanzen vor bakteriellen und pilzlichen Krankheitserregern schützen könnten .
Industrielle Anwendungen: Chemische Synthese
In der chemischen Industrie sind Imidazol-Derivate wertvolle Zwischenprodukte bei der Synthese verschiedener Verbindungen. Das this compound kann verwendet werden, um durch selektive Funktionalisierung komplexere Moleküle zu erzeugen, was für die Entwicklung neuer Materialien und Chemikalien entscheidend ist .
Umweltbelastung: Grüne Chemie
Die Synthese von Imidazo[1,2-b]pyrazol-Derivaten, einschließlich der 6-Cyclohexyl-Variante, kann durch Ansätze der Grünen Chemie erreicht werden. Diese Methoden zielen darauf ab, die Umweltbelastung durch Minimierung von Gefahrstoffen und Abfall im chemischen Syntheseprozess zu reduzieren .
Biotechnologische Forschung: Wirkstoffdesign und -entdeckung
Die strukturelle Einzigartigkeit von this compound macht es zu einem interessanten Kandidaten für das Wirkstoffdesign und die -entdeckung in der biotechnologischen Forschung. Seine Fähigkeit zur selektiven Funktionalisierung ermöglicht die Erzeugung neuer Verbindungen mit potenziellen therapeutischen Anwendungen .
Materialwissenschaft: Entwicklung von Farbstoffen und Isosteren
In der Materialwissenschaft kann das Gerüst von this compound verwendet werden, um neue Farbstoffe und Isostere zu entwickeln. Diese Verbindungen können die Löslichkeit und Stabilität von Materialien verbessern, was für die Herstellung fortschrittlicher Materialien mit spezifischen Eigenschaften von Vorteil ist .
Biochemische Analyse
Biochemical Properties
6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . By binding to the active site of these kinases, 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole can modulate their activity, leading to altered cellular responses. Additionally, it interacts with proteins involved in DNA repair mechanisms, thereby influencing genomic stability and cellular health .
Cellular Effects
The effects of 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . By influencing this pathway, 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole can affect cell growth and survival. Furthermore, it has been shown to alter the expression of genes involved in apoptosis, thereby promoting or inhibiting programmed cell death depending on the cellular context .
Molecular Mechanism
At the molecular level, 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can either block substrate access or induce conformational changes that reduce enzyme activity . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression. For instance, it has been shown to enhance the activity of p53, a tumor suppressor protein, thereby promoting the expression of genes involved in cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and stress response proteins . These changes can influence the compound’s efficacy and toxicity over time.
Dosage Effects in Animal Models
In animal models, the effects of 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole vary with dosage. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular pathways and the induction of oxidative stress. Threshold effects have been observed, where a specific dose range is required to achieve therapeutic benefits without causing significant toxicity.
Eigenschaften
IUPAC Name |
6-cyclohexyl-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-14-7-8-15-12(14)9-11(13-15)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIQQJWEAADNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=CC(=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480816.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480819.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480820.png)
![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480822.png)
![6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480826.png)
![1-methyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480828.png)
![methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480829.png)
![6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480832.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480833.png)
